4,6-Dichloronicotinic acid
Overview
Description
4,6-Dichloronicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
4,6-Dichloronicotinic acid can be synthesized by the hydrolysis of Sodium hydroxide and 4,6-dichloronicotinic acid ethyl ester . It is used as organic synthesis intermediates and pharmaceutical intermediates, mainly in laboratory research and development processes and chemical production processes .Molecular Structure Analysis
The molecular formula of 4,6-Dichloronicotinic acid is C6H3Cl2NO2 . The molecular weight is 192.00 . The SMILES string is OC(=O)c1cnc(Cl)cc1Cl .Physical And Chemical Properties Analysis
4,6-Dichloronicotinic acid has a density of 1.6±0.1 g/cm3 . Its boiling point is 337.0±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The molar refractivity is 41.1±0.3 cm3 .Scientific Research Applications
In the field of organic synthesis , it can be synthesized by the hydrolysis of Sodium hydroxide and 4,6-dichloronicotinic acid ethyl ester .
In agrochemicals , it’s used as an intermediate, but the specific pesticides or herbicides it’s used in are not detailed in the sources .
In the dyestuff industry , it’s also used as an important raw material and intermediate .
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Organic Synthesis : It serves as an important raw material and intermediate in organic synthesis . The specific reactions it’s involved in or the compounds it helps synthesize are not detailed in the sources.
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Pharmaceuticals : In the pharmaceutical industry, it’s used as an important intermediate . The specific drugs or therapeutic applications it contributes to are not mentioned in the sources.
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Agrochemicals : It’s used as an intermediate in the production of agrochemicals . The specific pesticides or herbicides it’s used in are not detailed in the sources.
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Dyestuff Industry : In the dyestuff industry, it’s used as an important raw material and intermediate . The specific dyes it helps produce are not mentioned in the sources.
Safety And Hazards
properties
IUPAC Name |
4,6-dichloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMIEWNDXAKVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355755 | |
Record name | 4,6-dichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloronicotinic acid | |
CAS RN |
73027-79-9 | |
Record name | 4,6-Dichloronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73027-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-dichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloronicotinic Acid73027-79-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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